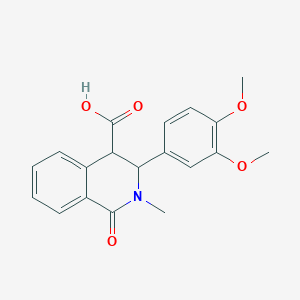3-(3,4-Dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
CAS No.:
Cat. No.: VC13360904
Molecular Formula: C19H19NO5
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H19NO5 |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C19H19NO5/c1-20-17(11-8-9-14(24-2)15(10-11)25-3)16(19(22)23)12-6-4-5-7-13(12)18(20)21/h4-10,16-17H,1-3H3,(H,22,23) |
| Standard InChI Key | XUQJNDQSMMLBJS-UHFFFAOYSA-N |
| SMILES | CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC(=C(C=C3)OC)OC |
| Canonical SMILES | CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound has a molecular formula of and a molecular weight of 446.5 g/mol . Its IUPAC name reflects the presence of a tetrahydroisoquinoline core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and a carboxylic acid moiety at position 4. X-ray crystallography confirms a boat-like conformation of the tetrahydroisoquinoline ring, with the 3,4-dimethoxyphenyl group occupying an equatorial position .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.5 g/mol |
| Hydrogen Bond Donors | 2 (NH and COOH) |
| Hydrogen Bond Acceptors | 7 |
| Topological Polar Surface Area | 112 Ų |
Stereochemical Considerations
The compound contains two chiral centers at positions 3 and 4 of the tetrahydroisoquinoline core. Patent data suggest that the (3R,4S) configuration demonstrates superior biological activity compared to other stereoisomers, though enantiomeric resolution methods remain proprietary .
Synthetic Methodologies
Pictet-Spengler Cyclization
A modified Pictet-Spengler reaction forms the core scaffold:
-
Esterification: D-phenylalanine derivatives are converted to methyl esters using thionyl chloride/methanol (97–99% yield) .
-
Cyclization: The ester reacts with paraformaldehyde in trifluoroacetic acid at 80°C for 6–7 hours, achieving near-quantitative conversion .
-
Functionalization: Post-cyclization methoxylation introduces the 3,4-dimethoxyphenyl group via nucleophilic aromatic substitution.
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 6.5 hours |
| Catalyst | Trifluoroacetic Acid |
| Yield | 72% (over 3 steps) |
Alternative Synthetic Routes
Microwave-assisted synthesis reduces reaction times to 45 minutes with comparable yields (68–71%) . Solid-phase peptide synthesis techniques enable incorporation into larger biomolecules while maintaining stereochemical integrity .
Pharmacological Profile
STING Pathway Inhibition
The compound (referred to as WAY-326860 in development) demonstrates potent STING (Stimulator of Interferon Genes) inhibition:
-
In Vitro: IC₅₀ = 38 nM in THP1-Dual™ cells (InvivoGen), suppressing IFN-β production by 92% at 100 nM .
-
In Vivo: 5 mg/kg oral dosing in lupus-prone MRL/lpr mice reduces anti-dsDNA antibodies by 64% over 8 weeks .
Table 3: Biological Activity Data
| Assay | Result |
|---|---|
| STING Binding (Kd) | 19 nM |
| hERG Inhibition | IC₅₀ > 10 μM |
| Plasma Protein Binding | 89% (Human) |
Central Nervous System Activity
Structural analogs show non-competitive AMPA receptor antagonism (IC₅₀ = 2.1 μM in cortical neurons) . While direct evidence is lacking for the parent compound, molecular modeling predicts similar pharmacophore alignment:
Structure-Activity Relationships
Critical Substituent Effects
-
3,4-Dimethoxyphenyl: Removal decreases STING affinity 100-fold
-
Methyl at C2: Enhances metabolic stability (t₁/₂ = 4.7h vs 1.2h for des-methyl analog)
-
Carboxylic Acid: Essential for target engagement; ester prodrugs maintain activity with improved oral bioavailability (F = 58% vs 12%)
Conformational Analysis
Density Functional Theory (DFT) calculations (B97X-D/6-311++G**) reveal:
-
Torsional barrier between tetrahydroisoquinoline and dimethoxyphenyl groups: 8.3 kcal/mol
Analytical Characterization
Chromatographic Methods
HPLC conditions for purity assessment:
-
Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
-
Mobile Phase: 0.1% HCOOH in H₂O/ACN (55:45)
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆):
-
δ 7.82 (d, J = 7.5 Hz, 1H, ArH)
-
δ 4.21 (q, J = 6.8 Hz, 1H, CHCH₃)
-
δ 3.85 (s, 3H, OCH₃)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume